Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate structure
955886-84-7 structure
Nome del prodotto:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
Numero CAS:955886-84-7
MF:C10H10N2O3S
MW:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
    • methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
    • methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
    • 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
    • BCP32184
    • SY262627
    • 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
    • Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
    • CS-0106404
    • SCHEMBL642545
    • SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • AC9617
    • DB-142847
    • BS-33359
    • 955886-84-7
    • MFCD23104009
    • methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
    • MDL: MFCD23104009
    • Inchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
    • Chiave InChI: SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • Sorrisi: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Proprietà calcolate

  • Massa esatta: 238.04121336g/mol
  • Massa monoisotopica: 238.04121336g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 277
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 103
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.398
  • Punto di ebollizione: 420 ºC
  • Punto di infiammabilità: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M878330-50mg
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$8.0 2025-02-26
Aaron
AR00IJWH-100mg
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Aaron
AR00IJWH-5g
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955886-84-7 98%
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$164.00 2025-02-28
A2B Chem LLC
AI64501-250mg
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955886-84-7 98%
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$6.00 2024-07-18
abcr
AB594810-250mg
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
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250mg
€74.40 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177044-1g
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eNovation Chemicals LLC
D920462-1g
Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate
955886-84-7 95%
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$790 2025-02-26
eNovation Chemicals LLC
D961313-100mg
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
955886-84-7 95%
100mg
$55 2025-02-27

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Riferimento
Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ;  pH 9
Riferimento
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Methanol ;  4 h, rt → reflux
Riferimento
Preparation of fused phenyl heterocyclic amides as glucokinase modulators
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Bromine ;  0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Riferimento
Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetic acid ;  45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, rt
Riferimento
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery
Durcik, Martina ; Toplak, Zan; Zidar, Nace ; Ilas, Janez; Zega, Anamarija ; et al, ACS Omega, 2020, 5(14), 8305-8311

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
Riferimento
Preparation of heterocycles as FXR receptor agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9
Riferimento
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Riferimento
Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, pH 8 - 9, rt
Riferimento
Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ;  pH 8, rt
Riferimento
Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis
Mo, Cheng ; Xu, Xiaoqing; Zhang, Pan; Peng, Yihong; Zhao, Xinpeng; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8
Riferimento
Preparation of nitrogen-containing heterocyclic compounds as FXR modulators
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Riferimento
Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Acetic acid ;  -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ;  pH 8 - 9
Riferimento
Preparation of the FXR receptor modulator and their application as FXR related diseases
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Riferimento
Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Methanol ;  3 h, rt → reflux
Riferimento
Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  0 °C
Riferimento
Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
Riferimento
FXR receptor agonist and its preparation
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Riferimento
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)
Tully, David C. ; Rucker, Paul V.; Chianelli, Donatella; Williams, Jennifer; Vidal, Agnes; et al, Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Riferimento
Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

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